N-PHENYL-2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Overview
Description
N-PHENYL-2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a tetrahydrofuran moiety, a thiophene ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a thiocarbonyl compound under acidic or basic conditions.
Introduction of the Tetrahydrofuran Moiety: This step involves the alkylation of the triazole ring with a tetrahydrofuran derivative, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Attachment of the Thiophene Ring: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a palladium catalyst.
Final Acylation Step: The phenyl ring is introduced through an acylation reaction, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid (HNO3), bromine (Br2), or sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: HNO3, Br2, H2SO4
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrotriazoles
Substitution: Nitro, halo, or sulfonyl derivatives
Scientific Research Applications
N-PHENYL-2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may impart biological activity.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-PHENYL-2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can act as a bioisostere for amides or esters, potentially enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-ETHOXY-N-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE
- N-PHENYL-N’-(TETRAHYDRO-2-FURANYLMETHYL)THIOUREA
- 2-PHENYL-N-(TETRAHYDRO-2-FURANYLMETHYL)CYCLOPROPANECARBOXAMIDE
Uniqueness
N-PHENYL-2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to the presence of multiple functional groups that can participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis. Its structural complexity also offers potential for unique biological activities, distinguishing it from simpler analogs.
Properties
IUPAC Name |
2-[[4-(oxolan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c24-17(20-14-6-2-1-3-7-14)13-27-19-22-21-18(16-9-5-11-26-16)23(19)12-15-8-4-10-25-15/h1-3,5-7,9,11,15H,4,8,10,12-13H2,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAIOZVLXBRJTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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